6-Chloro-1-hexene
Overview
Description
6-Chloro-1-hexene is an organic compound with the molecular formula C6H11Cl It is an ω-chloro-1-alkene, characterized by a chlorine atom attached to the sixth carbon of a hexene chain
Scientific Research Applications
6-Chloro-1-hexene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including imidazolium salts.
Material Science: It is utilized in the preparation of functionalized silicon nanoparticles due to its high reactivity.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Mechanism of Action
Mode of Action
6-Chloro-1-hexene is an ω-chloro-1-alkene . It reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . It also undergoes cross-coupling reaction in the presence of copper(II) chloride and 1-phenylpropyne .
Biochemical Pathways
Its ability to undergo reactions with β-substituted imines and participate in cross-coupling reactions suggests that it may influence various biochemical pathways, particularly those involving these types of chemical reactions .
Result of Action
Given its chemical reactivity, it is plausible that it could influence a variety of cellular processes, particularly those involving the types of chemical reactions it is known to participate in .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Chloro-1-hexene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . Additionally, it undergoes cross-coupling reactions in the presence of copper (II) chloride and 1-phenylpropyne . These reactions highlight the compound’s versatility in forming new chemical bonds, making it valuable in synthetic organic chemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate in enzyme-catalyzed reactions, leading to the formation of new chemical entities. The compound’s ability to participate in cross-coupling reactions suggests that it can form covalent bonds with other molecules, potentially inhibiting or activating enzymes involved in metabolic pathways . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies on the effects of this compound on cellular function are limited, but it is known that prolonged exposure to halogenated hydrocarbons can lead to cellular toxicity and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is expected that the compound may exhibit threshold effects, with low doses having minimal impact and high doses potentially causing toxic or adverse effects. Studies on similar halogenated hydrocarbons suggest that high doses of this compound could lead to liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other chemical entities through enzyme-catalyzed reactions. The compound can interact with enzymes such as cytochrome P450, leading to its oxidation and subsequent formation of metabolites . These metabolic transformations can affect the overall metabolic flux and levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes and accumulate in lipid-rich compartments . This distribution pattern can influence its localization and accumulation within specific tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can participate in metabolic reactions . Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments, impacting its activity and function.
Preparation Methods
6-Chloro-1-hexene can be synthesized through several methods. One common synthetic route involves the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane. The process typically involves the following steps :
Preparation of Allylmagnesium Bromide: Magnesium turnings are reacted with allyl bromide in dry diethyl ether to form allylmagnesium bromide.
Reaction with 1-Bromo-3-chloropropane: The allylmagnesium bromide is then reacted with 1-bromo-3-chloropropane under reflux conditions to produce this compound.
The reaction conditions include maintaining a temperature of 50-60°C and using a reflux condenser to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
6-Chloro-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: It can react with β-substituted imines in the presence of a rhodium catalyst to form tri- and tetra-substituted imines.
Cross-Coupling Reactions: In the presence of copper (II) chloride and 1-phenylpropyne, it undergoes cross-coupling reactions to form complex organic compounds.
Common reagents used in these reactions include rhodium catalysts and copper (II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
6-Chloro-1-hexene can be compared with other similar compounds, such as:
6-Bromo-1-hexene: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the nature of the halogen atom.
6-Iodo-1-hexene: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows it to participate in a variety of chemical transformations.
Properties
IUPAC Name |
6-chlorohex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMIXWDJHNJWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061304 | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-89-2 | |
Record name | 6-Chloro-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54S6C1C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway observed for 6-Chloro-1-hexene during gas-phase pyrolysis?
A1: this compound primarily undergoes dehydrohalogenation during gas-phase pyrolysis, yielding hydrogen chloride and 1,5-hexadiene. This reaction has been observed to be unimolecular and follows first-order kinetics in seasoned vessels. []
Q2: Can this compound be used as a starting material for the synthesis of other organic compounds?
A3: Yes, this compound can act as a valuable precursor in organic synthesis. For instance, it can react with allyl magnesium bromide to produce 8-chloro-1-octene via an alkylation reaction. [] Additionally, flash vacuum thermolysis of 6-chloro-1-hexanol esters can selectively eliminate this compound, highlighting its utility in specific synthetic transformations. [, ]
Q3: How does this compound behave in the presence of specific nickel catalysts and ethylene?
A4: this compound can participate in copolymerization reactions with ethylene in the presence of certain nickel catalysts. For instance, phosphine phosphonic amide nickel complexes and amine-imine nickel catalysts have shown the ability to incorporate this compound into polyethylene chains. [, ] These copolymerization reactions provide a route to functionalized polyethylene materials.
Q4: How does the position of substituents on phosphine-sulfonate ligands impact the catalytic activity of nickel complexes in ethylene polymerization using this compound?
A5: Studies on phosphine-sulfonate nickel complexes have revealed that the position of electron-donating or -withdrawing groups significantly influences catalytic activity and the properties of the resulting polyethylene. Specifically, electron-donating groups at the para-position of the phenylphosphino group or electron-withdrawing groups para to the arylsulfonate enhance catalytic activity in ethylene polymerization and its copolymerization with this compound. []
Q5: Can palladium catalysts be used for the copolymerization of ethylene and this compound?
A6: Yes, specific palladium catalysts have demonstrated the ability to copolymerize ethylene and this compound. For example, phosphine-sulfonate palladium catalysts and indole-bridged bisphosphine-monoxide palladium catalysts effectively incorporate this compound into polyethylene backbones, yielding functionalized polymers. [, ]
Q6: Is there evidence suggesting that this compound can be involved in reactions with hafnium complexes?
A7: Research shows that this compound participates in a 1,4-addition reaction with a side-on bound hafnium dinitrogen complex. This reaction, similar to the behavior observed with other alkyl halides, results in the formation of a metastable hafnocene end-on dinitrogen complex. []
Q7: What is the role of this compound in studying radical reactions?
A8: this compound serves as a useful tool for investigating radical reactions. For example, it has been used as a radical clock to determine the rate constant for chlorine abstraction from carbon tetrachloride by the 5-hexenyl radical. [] The formation of specific products, such as cyclopentylchloromethane, provides insights into the kinetics and mechanism of the radical process.
Q8: How does this compound behave under electrochemical reduction conditions?
A9: Electrochemical studies reveal that this compound can be indirectly generated through the electrochemical reduction of related dihalohexanes. For instance, the reduction of 1-bromo-6-chlorohexane leads to the formation of this compound, along with 1-chlorohexane and 1,12-dichlorododecane, via carbanionic reaction pathways. []
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